molecular formula C17H18N2O6 B2367302 Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate CAS No. 2034385-62-9

Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate

Cat. No. B2367302
CAS RN: 2034385-62-9
M. Wt: 346.339
InChI Key: DNKMKEMVRXNIRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate” are not available, piperidone analogs, which are of particular interest due to their unique biochemical properties, have been synthesized and bio-assayed for their varied activity . A review article describes up-to-date methodology for the synthesis of piperidone derivatives and their biological properties .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • The study on the metabolism of SB-649868, an orexin receptor antagonist, highlights the extensive metabolism of similar compounds, indicating potential applications in the treatment of insomnia through modulation of orexin receptors (Renzulli et al., 2011).

Antiproliferative Effects

  • Research on novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates demonstrates their antiproliferative effects on human leukemic cells, suggesting potential applications in cancer research (Sharath Kumar et al., 2014).

Chemical Synthesis and Catalysis

  • The development of benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives as potential anti-Alzheimer's agents showcases the synthesis of novel compounds for neurological disease management (Gupta et al., 2020).
  • A study on the Au(I)-catalyzed intramolecular hydrofunctionalization of allenes presents new methods for forming piperidine derivatives, which are crucial in medicinal chemistry (Zhang et al., 2006).

Molecular Docking and Drug Design

  • An investigation into the molecular interaction of a CB1 cannabinoid receptor antagonist highlights the process of drug design and the assessment of pharmacological activity through molecular docking studies (Shim et al., 2002).

properties

IUPAC Name

methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-24-16(22)13-5-3-2-4-12(13)15(21)18-8-6-11(7-9-18)19-14(20)10-25-17(19)23/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKMKEMVRXNIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate

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